molecular formula C5H11NO B2506162 4-Methyl-1,3-oxazinane CAS No. 267419-10-3

4-Methyl-1,3-oxazinane

Cat. No.: B2506162
CAS No.: 267419-10-3
M. Wt: 101.149
InChI Key: DERHCVDZYDOLNE-UHFFFAOYSA-N
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Description

4-Methyl-1,3-oxazinane is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and one nitrogen atom. This compound is part of the oxazinane family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the methyl group at the fourth position of the ring structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3-oxazinane typically involves the cyclization of amino alcohols with aldehydes or ketones. One common method is the reaction of 3-aminopropanol with formaldehyde under acidic conditions, which leads to the formation of the oxazinane ring. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, and the process is usually carried out at room temperature to moderate temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of eco-friendly catalysts, such as silica-supported perchloric acid, has been reported to enhance the efficiency of the cyclization process while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,3-oxazinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazinane-2,5-diones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of the corresponding amine and alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Oxazinane-2,5-diones.

    Reduction: Amines and alcohols.

    Substitution: N-alkylated oxazinanes.

Scientific Research Applications

4-Methyl-1,3-oxazinane has found applications in various scientific research fields:

Comparison with Similar Compounds

    1,3-Oxazinane: Lacks the methyl group at the fourth position, resulting in different chemical properties.

    1,4-Oxazinane (Morpholine): Contains the nitrogen atom at the fourth position, leading to distinct reactivity and applications.

    1,3-Oxazolidine: A five-membered ring analog with different steric and electronic properties.

Uniqueness of 4-Methyl-1,3-oxazinane: The presence of the methyl group at the fourth position of the oxazinane ring enhances its stability and reactivity compared to its unsubstituted counterpart. This structural feature also influences its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-methyl-1,3-oxazinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5-2-3-7-4-6-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERHCVDZYDOLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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